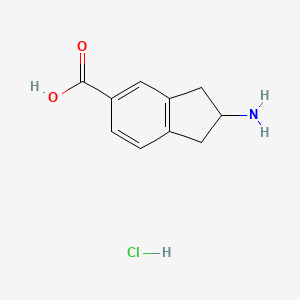
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde” is an organic compound. The compound is a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which is a boronic acid derivative . It is also related to (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of related compounds. It likely contains a naphthalene ring (a type of aromatic hydrocarbon), an aldehyde group (-CHO), and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .科学的研究の応用
Synthesis of Novel Fluorescent Probes
- This compound has been used in the synthesis of novel near-infrared indole carbazole borate fluorescent probes. These probes are valuable in scientific research for imaging and sensing applications due to their fluorescence properties. This synthesis involves multiple reactions including electrophilic substitution and coupling reactions, demonstrating the compound's versatility in complex organic syntheses (Shen You-min, 2014).
Building Block for Silicon-Based Drugs and Odorants
- The compound has been identified as a new building block for the synthesis of biologically active derivatives, including silicon-based drugs and odorants. It was used in the synthesis of the retinoid agonist disila-bexarotene, illustrating its potential in medicinal chemistry (Matthias W. Büttner et al., 2007).
Key Electron Donors in Organic Electronics
- This compound has been synthesized as a key electron donor for use in various synthetic approaches. Its derivatives are useful in the field of organic electronics, which includes the development of materials for organic solar cells and light-emitting diodes (Elham N. Bifari & R. El-Shishtawy, 2021).
Precursor for Semiconducting Polymers
- The compound has been developed as a precursor for the synthesis of high-performance semiconducting polymers. Its use in donor–acceptor copolymers highlights its importance in the advancement of materials for electronic applications (K. Kawashima et al., 2013).
Crystal Structure and Vibrational Properties Studies
- Studies on the crystal structure and vibrational properties of compounds derived from this molecule have been conducted. These studies are important for understanding the physical and chemical properties of new materials, which can lead to the development of novel applications in various scientific fields (Qing-mei Wu et al., 2021).
Development of Fluorescence Probes for Hydrogen Peroxide Detection
- Boronate ester derivatives of this compound have been synthesized for use as fluorescence probes in the detection of hydrogen peroxide. These probes are significant in biochemical and medical research for detecting oxidative stress and other biological processes (Emma V Lampard et al., 2018).
将来の方向性
作用機序
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets through a process known as borylation . This process involves the addition of a boron atom to the organic molecule, which can significantly alter its chemical properties and reactivity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde' involves the conversion of a naphthalene derivative to the desired aldehyde through a series of reactions involving boron reagents.", "Starting Materials": [ "2-naphthol", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "2-bromoacetophenone", "potassium carbonate", "copper(I) iodide", "triethylamine", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 2-naphthol is reacted with 2-bromoacetophenone in the presence of potassium carbonate and copper(I) iodide to form 2-(2-acetylphenyl)naphthalene.", "Step 2: 2-(2-acetylphenyl)naphthalene is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of triethylamine and acetic acid to form 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-ol.", "Step 3: 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-ol is reduced with sodium borohydride in the presence of ethanol to form 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-ol.", "Step 4: 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-ol is oxidized with hydrochloric acid and sodium hydroxide to form 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carbaldehyde." ] } | |
CAS番号 |
1381940-44-8 |
分子式 |
C17H19BO3 |
分子量 |
282.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



